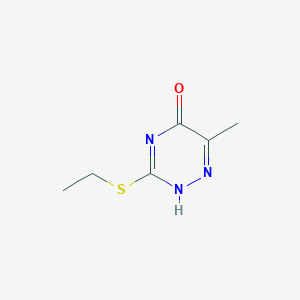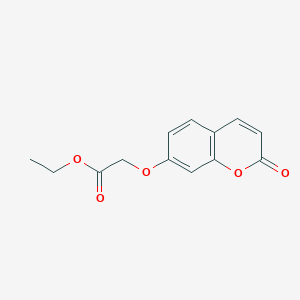
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate is a chemical compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Wirkmechanismus
Mode of Action
It is known that the compound has considerable antibacterial and antifungal activity . The interaction of the compound with its targets, leading to these effects, needs further investigation.
Biochemical Pathways
It’s worth noting that some related compounds have been found to suppress the egfr/pi3k/akt/mtor signaling pathway , which plays a crucial role in cell proliferation and survival
Result of Action
The compound shows considerable antibacterial and antifungal activity . This suggests that it could potentially be used in the treatment of infections caused by bacteria and fungi.
Biochemische Analyse
Biochemical Properties
The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate in animal models .
Metabolic Pathways
The metabolic pathways involving this compound, including its interactions with enzymes or cofactors and its effects on metabolic flux or metabolite levels, are not well studied .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, its interactions with transporters or binding proteins, and its effects on localization or accumulation is currently lacking .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate can be synthesized through the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The reaction typically involves the following steps:
- Dissolve umbelliferone in a suitable solvent such as acetone.
- Add ethyl bromoacetate and potassium carbonate to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation Reactions: The chromene ring can be oxidized to introduce additional functional groups.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Hydrolysis yields 2-(2-oxo-2H-chromen-7-yloxy)acetic acid.
- Oxidation can introduce hydroxyl or carboxyl groups on the chromene ring.
- Reduction forms alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex coumarin derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate can be compared with other coumarin derivatives:
Similar Compounds:
Eigenschaften
IUPAC Name |
ethyl 2-(2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-2-16-13(15)8-17-10-5-3-9-4-6-12(14)18-11(9)7-10/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXXLZFMWXHVPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![11-(1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362750.png)
![2-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B362753.png)
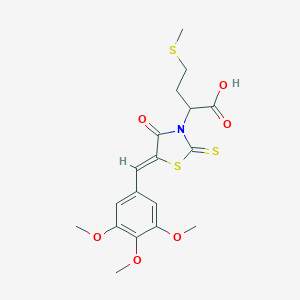
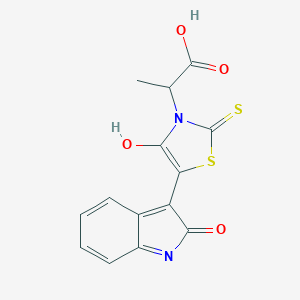
![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B362762.png)
![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)
![4-[(2,6-dichlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B362777.png)
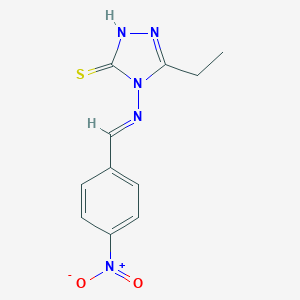

![2-Ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B362784.png)
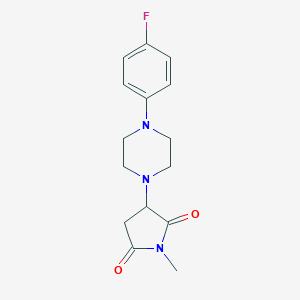
![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)
![2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B362794.png)
